molecular formula C8H7F4N B3094983 3-fluoro-N-methyl-5-(trifluoromethyl)aniline CAS No. 1261671-19-5

3-fluoro-N-methyl-5-(trifluoromethyl)aniline

Cat. No.: B3094983
CAS No.: 1261671-19-5
M. Wt: 193.14 g/mol
InChI Key: SXCROXAQUMYMRB-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-5-(trifluoromethyl)aniline hydrochloride (CAS 2913279-71-5) is a fluorinated aniline derivative with the molecular formula C₈H₈ClF₄N and a molecular weight of 229.60 . This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel heterocyclic compounds. The strategic incorporation of both fluorine and trifluoromethyl (-CF₃) groups on the aromatic ring is a established strategy in modern drug design, as these motifs are known to significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability . Research utilizing structurally similar trifluoromethyl-substituted anilines demonstrates their application in developing potent antimicrobial agents . Furthermore, such N-methyl-trifluoromethylaniline intermediates are critical in neuroscience research, having been used in the synthesis of high-affinity ligands for the PCP binding site of the NMDA receptor, which is a target for studying conditions like Alzheimer's disease, epilepsy, and schizophrenia . This product is intended for research applications only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

3-fluoro-N-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCROXAQUMYMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline typically involves aromatic substitution reactions. One common method is the nucleophilic aromatic substitution of a fluorinated aniline derivative.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or copper, can enhance the reaction rates and yields. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-methyl-5-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the aniline ring significantly impacts physicochemical and biological properties:

Compound Substituent Positions Key Findings Reference
3-Fluoro-N-methyl-5-(trifluoromethyl)aniline 3-F, 5-CF₃, N-Me Meta-substituted CF₃ and F; N-methyl reduces basicity, enhancing metabolic stability. Target
4-(Trifluoromethyl)aniline 4-CF₃ Para-substituted CF₃ derivatives (e.g., carbamate 4c) showed potent BChE inhibition (IC₅₀ = 1.97 µM).
2-(Trifluoromethyl)aniline 2-CF₃ Ortho-substituted CF₃ in calixarene derivatives exhibited higher anticancer activity (IC₅₀ = 16.16 µM vs. MCF-7).
3-Methoxy-5-(trifluoromethyl)aniline 3-OCH₃, 5-CF₃ Used in antitrypanosomal agents (e.g., compound 22m), with moderate yield (51%).
3-Nitro-5-(trifluoromethyl)aniline 3-NO₂, 5-CF₃ Intermediate in NO donor hybrids; nitro group enables phototriggered NO release.

Key Insights :

  • Ortho vs. Meta/Para Effects : Ortho-substituted CF₃ (e.g., 2-CF₃) enhances steric hindrance and reduces basicity, improving activity in certain contexts (e.g., anticancer) .
  • N-Methylation: The N-Me group in the target compound likely improves lipophilicity and reduces metabolic degradation compared to non-methylated analogs (e.g., 3-fluoro-5-CF₃ aniline) .

Key Insights :

  • Fluoro vs. Chloro/Nitro : Chloro and nitro substituents often enhance enzyme inhibition (e.g., BChE) compared to fluoro, but fluoro improves metabolic stability .
  • Trifluoromethyl Role : CF₃ groups enhance electron-withdrawing effects and hydrophobic interactions, critical in receptor binding .

Key Insights :

  • The amino group allows conjugation with pharmacophores (e.g., nitro groups, imidazoles) for multitarget drug design .

Biological Activity

3-Fluoro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H7F4N
  • Molecular Weight : 201.14 g/mol

This compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and altering pharmacokinetic properties.

The trifluoromethyl group in this compound contributes to its interaction with biological targets. The strong electron-withdrawing nature of the trifluoromethyl group increases the compound's stability and reactivity, allowing it to interact effectively with various enzymes and receptors. This interaction can lead to inhibition or modulation of specific biological pathways, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group is believed to enhance membrane permeability, leading to increased efficacy against microbial pathogens .

Anticancer Properties

The anticancer potential of this compound is also notable. Fluorinated anilines have been investigated for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Molecular docking studies suggest that these compounds interact with key residues in cancer-related enzymes, thereby inhibiting their activity .

Case Studies

  • Antimicrobial Studies : A study investigating the antimicrobial activity of fluorinated anilines found that compounds with trifluoromethyl substitutions exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably lower compared to non-fluorinated analogs, suggesting enhanced activity due to the trifluoromethyl group.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound showed cytotoxic effects on MCF-7 and HepG2 cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique biological profile:

Compound NameAntimicrobial ActivityAnticancer ActivityLipophilicity
This compoundHighModerateHigh
4-Fluoro-N-methyl-anilineModerateLowModerate
2-Fluoro-N-methyl-4-(trifluoromethyl)anilineLowHighHigh

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-N-methyl-5-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. For analogous compounds, protocols using dimethylformamide (DMF) as a solvent with potassium carbonate as a base have been effective . Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Catalyst selection : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enhance coupling efficiency in trifluoromethylated systems .
  • Purification : Column chromatography (C18 reverse-phase) with acetonitrile/water gradients resolves byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

  • 19F/1H NMR : Resolves fluorine environments and confirms substitution patterns. For example, the trifluoromethyl group shows a distinct triplet near -60 ppm in 19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 208 [M+H]+) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
    Ambiguity Resolution : Overlapping signals in aromatic regions can be addressed via 2D NMR (COSY, HSQC) or spiking experiments with reference standards .

Q. How does the compound’s stability under various storage conditions (e.g., temperature, light exposure) affect experimental reproducibility, and what protective measures are recommended?

Methodological Answer:

  • Stability Risks : Degradation via hydrolysis or oxidation is accelerated by light and moisture. Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C .
  • Storage Protocols :
    • Store at -20°C in amber vials under nitrogen.
    • Use desiccants (e.g., molecular sieves) to mitigate moisture .
  • Monitoring : Regular HPLC checks for purity loss and GC-MS to identify decomposition byproducts .

Advanced Research Questions

Q. What strategies are employed to resolve contradictory reports on the reactivity of the trifluoromethyl group in nucleophilic aromatic substitution reactions involving this compound?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, base strength) to identify rate-determining steps .
  • Electronic Effects Analysis : Use Hammett plots to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with reactivity trends .
  • Isotopic Labeling : 18F or 13C labeling tracks trifluoromethyl group behavior in competing reaction pathways .

Q. How can computational chemistry (e.g., DFT calculations) guide the design of derivatives with enhanced biological activity while maintaining synthetic feasibility?

Methodological Answer:

  • DFT Modeling :
    • Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .
    • Simulate binding affinities to biological targets (e.g., kinases) via molecular docking .
  • Synthetic Feasibility : Prioritize derivatives with minimal steric hindrance (e.g., meta-substitution avoids ortho effects) and compatibility with existing trifluoromethylation protocols .

Q. What experimental approaches are used to investigate the compound’s potential as a kinase inhibitor or other biological targets, considering its fluorinated structure?

Methodological Answer:

  • In Vitro Assays :
    • Enzymatic inhibition assays (e.g., ADP-Glo™ Kinase Assay) quantify IC50 values .
    • Competitive binding studies with fluorescent probes (e.g., ANS displacement) assess target engagement .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing N-methyl with bulkier groups) to map pharmacophore requirements .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) evaluate susceptibility to oxidative metabolism .

Q. How do researchers address discrepancies in reported spectroscopic data (e.g., conflicting chemical shift assignments) for this compound?

Methodological Answer:

  • Reference Standards : Cross-validate with authentic samples synthesized via independent routes .
  • Advanced NMR Techniques : Use NOESY/ROESY to distinguish between regioisomers and confirm substitution patterns .
  • Collaborative Data Sharing : Compare results across labs using platforms like PubChem or ChemSpider to resolve inconsistencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-fluoro-N-methyl-5-(trifluoromethyl)aniline
Reactant of Route 2
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3-fluoro-N-methyl-5-(trifluoromethyl)aniline

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